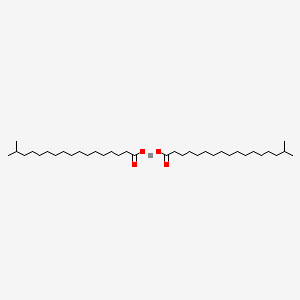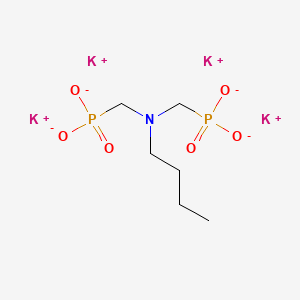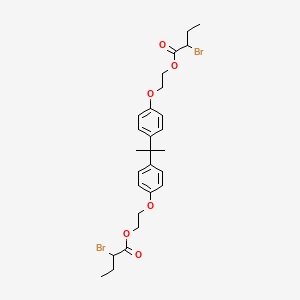
(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) is a chemical compound with the molecular formula C27H34Br2O6. It is known for its unique structure, which includes two bromobutyrate groups attached to a central isopropylidene bis(p-phenyleneoxyethylene) core. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) typically involves the reaction of isopropylidene bis(p-phenyleneoxyethylene) with 2-bromobutyric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromobutyrate groups can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxyl or amino derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) involves its interaction with molecular targets through its bromobutyrate groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The isopropylidene bis(p-phenyleneoxyethylene) core provides stability and rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-chlorobutyrate): Similar structure but with chlorine atoms instead of bromine.
(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-iodobutyrate): Similar structure but with iodine atoms instead of bromine.
Uniqueness
(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) is unique due to its specific bromobutyrate groups, which confer distinct reactivity and binding properties compared to its chlorinated or iodinated analogs. This makes it particularly useful in applications where bromine’s reactivity is advantageous .
Properties
CAS No. |
93962-69-7 |
|---|---|
Molecular Formula |
C27H34Br2O6 |
Molecular Weight |
614.4 g/mol |
IUPAC Name |
2-[4-[2-[4-[2-(2-bromobutanoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-bromobutanoate |
InChI |
InChI=1S/C27H34Br2O6/c1-5-23(28)25(30)34-17-15-32-21-11-7-19(8-12-21)27(3,4)20-9-13-22(14-10-20)33-16-18-35-26(31)24(29)6-2/h7-14,23-24H,5-6,15-18H2,1-4H3 |
InChI Key |
UZCYMAMMPZZTKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(CC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


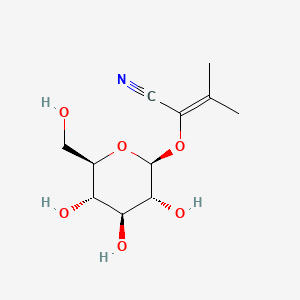
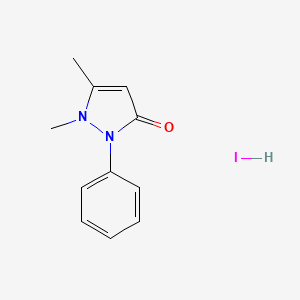
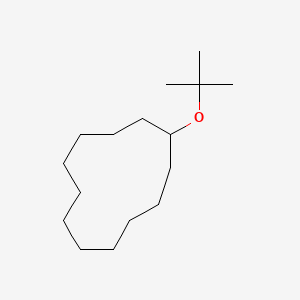

![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
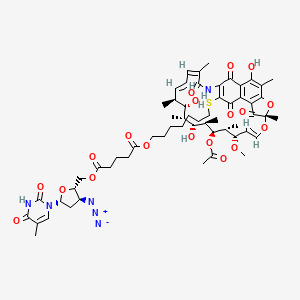
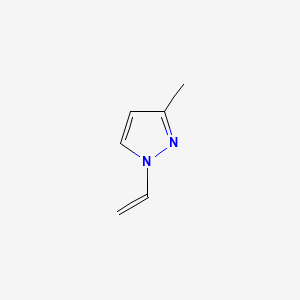
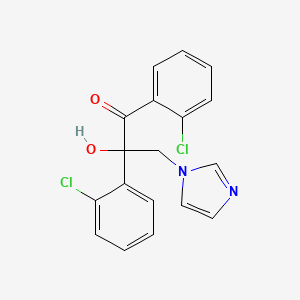
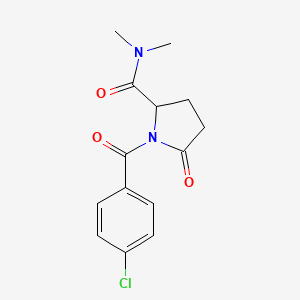
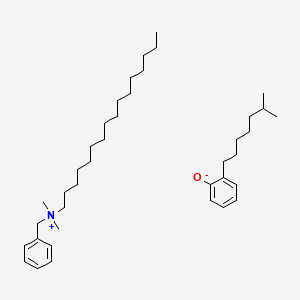
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)

